Cyclohexyl phenyl ether
Overview
Description
Cyclohexyl phenyl ether is an alkyl aryl ether . It undergoes thermolysis and aquathermolysis reactions to yield 1-methylcyclopentene and phenol as major products .
Synthesis Analysis
Cyclohexyl phenyl ether can be synthesized from cyclohexyl bromide and phenol . It can also be prepared from 2-cyclohexen-1-one via oxidative aromatization in the presence of VO (OEt)Cl 2 and cyclohexanol .Molecular Structure Analysis
The molecular structure of Cyclohexyl phenyl ether can be viewed using Java or Javascript .Chemical Reactions Analysis
Cyclohexyl phenyl ether undergoes thermolysis and aquathermolysis reactions to yield 1-methylcyclopentene and phenol as major products .Physical And Chemical Properties Analysis
Cyclohexyl phenyl ether has a refractive index of 1.525 (lit.) . It has a boiling point of 127-128 °C/15 mmHg (lit.) and a density of 1.078 g/mL at 25 °C (lit.) .Scientific Research Applications
Thermolysis and Aquathermolysis Reactions
- Scientific Field: Organic Chemistry
- Summary of Application: Cyclohexyl phenyl ether undergoes thermolysis and aquathermolysis reactions to yield 1-methylcyclopentene and phenol as major products .
- Results or Outcomes: The major products of the thermolysis and aquathermolysis reactions are 1-methylcyclopentene and phenol .
Reductive Insertion of Alcohols into Aryl Ether Bonds
- Scientific Field: Catalysis and Green Chemistry
- Summary of Application: Cyclohexyl phenyl ether is used in a palladium-catalyzed reductive insertion of alcohols into aryl ether bonds .
- Methods of Application: The aromatic C-O bond is cleaved by reductive solvolysis, which is initiated by Pd-catalyzed partial hydrogenation of one phenyl ring to form an enol ether. The enol ether reacts rapidly with alcohols to form a ketal, which generates 1-cyclohexenyl-O-R by eliminating phenol or an alkanol. Subsequent hydrogenation leads to cyclohexyl-O-R .
- Results or Outcomes: The process results in the cleavage of the C-O bond of aryl ethers (diphenyl ether and cyclohexyl phenyl ether) by alcohols (R-OH) in H2 .
Safety And Hazards
Cyclohexyl phenyl ether is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
cyclohexyloxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAOIDIGMBDXED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176548 | |
Record name | Benzene, (cyclohexyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl phenyl ether | |
CAS RN |
2206-38-4 | |
Record name | Benzene, (cyclohexyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (cyclohexyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cyclohexyloxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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